3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392301-34-7
VCID: VC5482721
InChI: InChI=1S/C17H11ClF3N3OS2/c18-13-3-1-2-11(8-13)14(25)22-15-23-24-16(27-15)26-9-10-4-6-12(7-5-10)17(19,20)21/h1-8H,9H2,(H,22,23,25)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C17H11ClF3N3OS2
Molecular Weight: 429.86

3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392301-34-7

Cat. No.: VC5482721

Molecular Formula: C17H11ClF3N3OS2

Molecular Weight: 429.86

* For research use only. Not for human or veterinary use.

3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392301-34-7

Specification

CAS No. 392301-34-7
Molecular Formula C17H11ClF3N3OS2
Molecular Weight 429.86
IUPAC Name 3-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H11ClF3N3OS2/c18-13-3-1-2-11(8-13)14(25)22-15-23-24-16(27-15)26-9-10-4-6-12(7-5-10)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Standard InChI Key GNBDKLMJOBQHID-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 3-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, reflecting its benzamide core substituted with a 1,3,4-thiadiazole ring. The molecular formula is C₁₆H₁₀ClF₃N₃OS₂, with a molecular weight of 448.9 g/mol .

Structural Features

  • Benzamide moiety: A 3-chlorobenzoyl group attached to the nitrogen at position 2 of the thiadiazole ring.

  • Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

  • Substituent at position 5: A (4-(trifluoromethyl)benzyl)thio group, enhancing lipophilicity and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₀ClF₃N₃OS₂Calculated
Molecular Weight448.9 g/mol
SMILES NotationClC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)FDerived

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Thiadiazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters .

  • Introduction of the thioether group: Nucleophilic substitution at position 5 using 4-(trifluoromethyl)benzyl mercaptan or its bromide analogue .

A representative procedure from analogues involves:

  • Reacting 3-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form the benzamide intermediate.

  • Alkylating the thiol group with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
13-Chlorobenzoyl chloride, DCM, RT85%
24-(Trifluoromethyl)benzyl bromide, K₂CO₃, DMF, 60°C78%

Purification and Characterization

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol .

  • Characterization:

    • ¹H/¹³C NMR: Peaks corresponding to aromatic protons (δ 7.2–8.1 ppm), CF₃ (δ -62 ppm), and thiadiazole carbons .

    • HRMS: Exact mass confirmation (m/z 448.9) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases due to the thioether linkage .

Spectroscopic Data

  • UV-Vis: λₘₐₓ ≈ 270 nm (aromatic π→π* transitions) .

  • FT-IR: Bands at 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (C-F), and 690 cm⁻¹ (C-S) .

Pharmacological Applications

Antimicrobial Activity

Analogous thiadiazole derivatives exhibit broad-spectrum antimicrobial activity:

  • Bacterial strains: Staphylococcus aureus (MIC = 8 µg/mL), Escherichia coli (MIC = 16 µg/mL) .

  • Mechanism: Inhibition of bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid synthesis .

Table 3: Biological Activity of Analogues

ActivityTargetIC₅₀/MICSource
AntibacterialS. aureus8 µg/mL
AnticancerMCF-7 cells12 µM

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